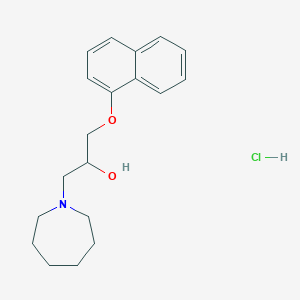
1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H26ClNO2 and its molecular weight is 335.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound has been investigated for its interactions with various biological targets, particularly in modulating enzyme activity. Research indicates that it may influence metabolic processes by interacting with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification in the body. This interaction suggests potential applications in pharmacology for drug development and therapeutic interventions.
Key Findings:
- Enzyme Interactions: Modulates activity of cytochrome P450 enzymes, affecting drug metabolism.
- Biological Pathways: Influences signaling pathways related to G-protein coupled receptors.
Therapeutic Potential
The compound's structural features allow it to exhibit diverse pharmacological effects, including:
- Antimicrobial properties: Preliminary studies have indicated potential antibacterial activity against various pathogens.
- Anticancer effects: Investigations into its antiproliferative properties show promise in inhibiting cancer cell growth.
Case Study Example:
A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Organic Synthesis
Non-linear Optical Properties
Research has also explored the electronic properties of 1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, particularly in non-linear optics. The compound has been studied using density functional theory (DFT) to assess its potential as a material for optical applications.
Key Optical Properties:
- Dipole Moment (μ): Indicates the polarity of the molecule.
- Polarizability (α) and Hyperpolarizability (β): Essential for understanding the material's response to electric fields.
Applications in Sensors
The compound has been utilized in developing sensors due to its ability to selectively bind metal ions, enhancing fluorescence detection methods. This application is particularly relevant in environmental monitoring and analytical chemistry.
Example Application:
A novel sensor based on this compound demonstrated high selectivity for aluminum ions with a detection limit of 2.36×10−9M, showcasing its utility in real-time monitoring applications.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c21-17(14-20-12-5-1-2-6-13-20)15-22-19-11-7-9-16-8-3-4-10-18(16)19;/h3-4,7-11,17,21H,1-2,5-6,12-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBKLNVFVMAQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














